![molecular formula C14H14ClN5O B2849230 7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-04-6](/img/structure/B2849230.png)
7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
This compound, also known as 7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine, has a molecular formula of C14H14ClN5O . It is a complex organic compound that contains several functional groups, including a triazolo[1,5-a]pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazolo[1,5-a]pyrimidine core and a 4-chloro-2-methylphenoxyethyl group attached . The molecular weight is 303.747 Da .Scientific Research Applications
Microwave-Mediated Synthesis
The compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Pharmaceutical Chemistry
The compound is found in numerous natural products exhibiting immense biological activities . It holds enormous applications in medicinal and pharmaceutical chemistry .
Antimicrobial Agent
The compound has been introduced as an antimicrobial agent . It can be used in the treatment of various types of diseases in the human body .
Treatment of Cardiovascular Disorders
The compound is utilized in the treatment of cardiovascular disorders . It operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Treatment of Type 2 Diabetes
The compound is also used in the treatment of type 2 diabetes . It has been demonstrated that nitrogen-containing heterocycles have a significant effect on the process of discovering new structures for pharmaceutical applications .
Treatment of Hyperproliferative Disorders
The compound is used in the treatment of hyperproliferative disorders . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Material Sciences
The compound has various applications in the material sciences fields . It is extensively observed in nature and metabolic systems which are vital for living creatures .
Organic Catalysts
The compound is used in organic catalysts . Among the various nitrogen-containing heterocycles, 1,2,4-triazoles especially with unique structure and properties have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Mechanism of Action
Target of Action
The primary target of 7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . The compound also induces apoptosis within cells .
properties
IUPAC Name |
7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-8-7-10(15)3-4-12(8)21-9(2)11-5-6-17-14-18-13(16)19-20(11)14/h3-7,9H,1-2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXAJOLQNFRWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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